Product packaging for Protein kinase inhibitor 6(Cat. No.:CAS No. 348-45-8)

Protein kinase inhibitor 6

Cat. No.: B1361917
CAS No.: 348-45-8
M. Wt: 244.29 g/mol
InChI Key: KQKQLYWDIYNFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features:

  • Benzothiazole ring : Planar aromatic system with bond lengths of 1.74 Å (C–S) and 1.29 Å (C=N) .
  • 4-Fluorophenyl group : Electrophilic substitution at the para position induces electronic effects on the amine bridge.
  • Dihedral angle : 79.3° between benzothiazole and fluorophenyl planes, minimizing steric hindrance .

Table 1: Molecular Properties

Property Value
Molecular Formula C₁₃H₉FN₂S
Molecular Weight 244.29 g/mol
IUPAC Name N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine
CAS Registry Number 348-45-8

Crystallographic Analysis and Bonding Patterns

X-ray diffraction studies reveal a monoclinic crystal system with P2₁/c space group. Key crystallographic parameters include:

Bond Lengths and Angles:

  • C–N (amine bridge) : 1.38 Å, shorter than typical C–N single bonds (1.47 Å), indicating partial double-bond character due to resonance .
  • C–F bond : 1.34 Å, consistent with fluorinated aromatics .
  • Hydrogen bonding : Intermolecular N–H···S interactions (2.89 Å) stabilize the lattice .

Table 2: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.21 Å, b=10.54 Å, c=12.73 Å
Dihedral Angle 79.3°

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.21–8.11 ppm (m, 8H, aromatic protons) .
    • δ 6.52 ppm (s, 1H, NH) .
  • ¹³C NMR :
    • 116.3 ppm (C–F), 152.4 ppm (C=N), 160.0 ppm (C–S) .

Infrared (IR) Spectroscopy:

  • Peaks at 3050 cm⁻¹ (aromatic C–H), 1598 cm⁻¹ (C=N stretch), and 1320 cm⁻¹ (C–N vibration) .

UV-Vis Spectroscopy:

  • λₘₐₓ : 230 nm (π→π* transition of benzothiazole), 280 nm (n→π* of amine) .

Table 3: Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.21–8.11 (aromatic)
IR 1598 cm⁻¹ (C=N)
UV-Vis λₘₐₓ = 230 nm

Comparative Analysis with C-2 Substituted Benzothiazole Derivatives

Electronic Effects of Substituents:

  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity (-I effect) increases electrophilicity at C-2 compared to chlorine, enhancing reactivity in nucleophilic substitutions .
  • Methoxy Substitution : 6-Methoxy derivatives (e.g., N-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine) exhibit redshifted UV-Vis spectra (Δλ = +15 nm) due to electron-donating effects .

Biological Relevance:

  • Antiproliferative Activity : Fluorophenyl derivatives show higher IC₅₀ values (1–4 μM) in cancer cell lines than chlorophenyl analogs (5–8 μM) .
  • Antimicrobial Potency : Fluorine’s lipophilicity improves membrane penetration, yielding lower MIC values (e.g., 8 μg/mL vs. 16 μg/mL for non-fluorinated analogs) .

Table 4: Comparative Properties of C-2 Substituted Benzothiazoles

Derivative Melting Point (°C) λₘₐₓ (nm) IC₅₀ (μM)
4-Fluorophenyl 100 230 1–4
4-Chlorophenyl 117 225 5–8
4-Methoxyphenyl 119 245 10–15

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FN2S B1361917 Protein kinase inhibitor 6 CAS No. 348-45-8

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKQLYWDIYNFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368249
Record name N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

348-45-8
Record name N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of WAY-600868 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route generally includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the fluorine atom via halogenation reactions.

    Step 3: Incorporation of the sulfur atom through thiolation reactions.

    Step 4: Final purification and crystallization to obtain the pure compound.

Industrial production methods for WAY-600868 would involve scaling up these synthetic steps while ensuring the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

WAY-600868 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: WAY-600868 can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of WAY-600868.

Scientific Research Applications

Medicinal Chemistry Applications

Benzothiazole derivatives, including benzothiazol-2-yl-(4-fluoro-phenyl)-amine, have been investigated for their therapeutic potential against various diseases. The compound exhibits significant biological activities, which are summarized in the following table:

Activity Description
Antitumor Demonstrated high activity against cancer cell lines such as MCF-7 and MDA 468 with low IC50 values .
Antimicrobial Exhibits activity against various bacterial and fungal strains, making it a candidate for infection treatment .
Antiviral Compounds derived from benzothiazole are being explored for their potential against viruses like MERS-CoV .
Analgesic and Anti-inflammatory Investigated for pain relief and reducing inflammation, contributing to its potential in pain management .
Neuroprotective Some derivatives show promise in treating neurodegenerative diseases by protecting neuronal cells .

Synthesis and Structure-Activity Relationship

The synthesis of benzothiazol-2-yl-(4-fluoro-phenyl)-amine involves several methods that enhance its biological efficacy. Structure-activity relationship (SAR) studies have shown that modifications at different positions on the benzothiazole ring can significantly affect the compound's potency and selectivity. For instance:

  • The introduction of halogen atoms (like fluorine) at specific positions enhances the compound's binding affinity to biological targets .
  • Variations in the side chains can lead to improved solubility and bioavailability, which are crucial for therapeutic applications .

Case Studies

Several studies highlight the practical applications of benzothiazol-2-yl-(4-fluoro-phenyl)-amine:

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of 2-(4-aminophenyl)benzothiazole exhibited potent antitumor activity, with specific compounds showing IC50 values as low as 0.3 nM against breast cancer cell lines. This research has led to ongoing clinical trials to evaluate these compounds' efficacy in human subjects .

Case Study 2: Antiviral Properties

Research into 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives revealed significant inhibitory activity against MERS-CoV, with one compound achieving an IC50 value of 0.09 μM. This finding underscores the potential of benzothiazole derivatives in developing antiviral therapies .

Mechanism of Action

The mechanism of action of WAY-600868 involves its binding to the FGFR3 receptor, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are typically activated by FGFR3, leading to reduced cell proliferation and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, both of which play crucial roles in cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons
  • Benzothiazol-2-yl-(4-chloro-benzylidene)-amine (Schiff base derivative):
    Replacing the fluorine atom with chlorine introduces a larger, more electronegative substituent. This increases steric bulk and may alter binding affinity in biological systems. The Schiff base linkage (imine group) further modifies electronic properties, enhancing reactivity toward nucleophiles .
  • Benzothiazol-2-yl-(4-methoxy-benzylidene)-amine (1c): The methoxy group (-OCH₃) provides electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₉FN₂S 244.29 Fluorine enhances electronegativity
Benzothiazol-2-yl-(4-chloro-benzylidene)-amine C₁₄H₁₀ClN₃S 295.76 Chlorine increases steric bulk
Benzothiazol-2-yl-(4-methoxy-benzylidene)-amine C₁₅H₁₃N₃OS 291.35 Methoxy improves solubility
Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine C₁₆H₁₃FN₂S 284.35 Thiazole reduces conjugation

Biological Activity

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine (BFPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

BFPA has the molecular formula C₁₃H₉FN₂S and a molecular weight of approximately 244.287 g/mol. The compound features a benzothiazole moiety linked to a 4-fluorophenyl group, which enhances its biological activity compared to other benzothiazole derivatives. The unique structural characteristics contribute to its interaction with various biological targets.

Pharmacological Activities

BFPA exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : Studies indicate that BFPA and its derivatives have shown promising results against various cancer cell lines. For example, a derivative demonstrated significant cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations as low as 4.0 µM .
  • Antimicrobial Properties : BFPA has been investigated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

The biological activity of BFPA is largely attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Carbonic Anhydrase : BFPA derivatives have been found to inhibit metalloenzymes like carbonic anhydrase, which plays a crucial role in cancer progression and metastasis .
  • Induction of Apoptosis : Some studies have indicated that BFPA can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3, leading to programmed cell death .

Case Studies

  • Anticancer Efficacy :
    • A study involving several benzothiazole derivatives reported that BFPA exhibited a log GI50 value of -5.48 against non-small cell lung cancer lines, indicating potent anticancer activity .
  • Toxicity Evaluation :
    • In a clinical trial involving 50 patients treated with related benzothiazole compounds, the study was terminated due to observed pulmonary and liver toxicity despite initial promising results .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of BFPA compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzothiazoleBasic structure without substitutionsAntimicrobial, anticancer
2-AminobenzothiazoleAmino group on benzothiazoleAnticonvulsant, antifungal
6-FluorobenzothiazoleFluorine substitution on benzothiazoleAntibacterial properties
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideComplex structure with additional functional groupsPotential anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for Benzothiazol-2-yl-(4-fluoro-phenyl)-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1: React 2-aminobenzothiazole derivatives with 4-fluorophenyl isocyanate or halide intermediates under reflux in polar aprotic solvents (e.g., DMF or DCM). Adjust reaction times (12–24 hours) and stoichiometry to improve yield .
  • Route 2: Use Ullmann coupling or Buchwald-Hartwig amination to introduce the 4-fluoro-phenyl group to the benzothiazole core. Catalytic systems (e.g., Pd(OAc)₂ with Xantphos) enhance efficiency .
  • Optimization: Monitor purity via TLC and HPLC. Recrystallization from ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic techniques are critical for characterizing Benzothiazol-2-yl-(4-fluoro-phenyl)-amine?

Methodological Answer:

  • FTIR: Confirm NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • 1H/13C NMR: Identify aromatic proton environments (δ 6.8–8.2 ppm) and coupling patterns to verify substitution positions. Fluorine decoupling may clarify para-substitution .
  • Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include fungal strains (e.g., C. albicans) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic structure and reactivity?

Methodological Answer:

  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Fluorine’s electronegativity reduces HOMO-LUMO gaps, enhancing electrophilic reactivity .
  • X-ray Crystallography: Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., C–F⋯H hydrogen bonds). SHELX suites are recommended for refinement .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare datasets from published MIC/IC₅₀ values using statistical tools (e.g., ANOVA). Control for variables like solvent (DMSO vs. saline) and cell passage number .
  • SAR Studies: Synthesize analogs (e.g., replacing fluorine with Cl or CF₃) to isolate substituent effects. Use regression models to correlate logP with activity .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., –OH, –SO₃H) via post-synthetic modifications. Measure logD (octanol/water) to balance solubility and membrane permeability .
  • Prodrug Design: Mask the amine group with acetyl or Boc protections. Evaluate hydrolysis rates in simulated gastric fluid .

Q. What advanced techniques validate the compound’s mechanism of action?

Methodological Answer:

  • Fluorescence Quenching: Study binding to biomacromolecules (e.g., DNA, BSA) via Stern-Volmer plots. Use benzothiazole’s intrinsic fluorescence for real-time monitoring .
  • Molecular Docking: Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina. Validate with SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Protein kinase inhibitor 6
Reactant of Route 2
Reactant of Route 2
Protein kinase inhibitor 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.